molecular formula C24H23N3O3S2 B11134205 (5Z)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11134205
M. Wt: 465.6 g/mol
InChI Key: UCEJGDSPTAOGBQ-QNGOZBTKSA-N
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Description

The compound (5Z)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative featuring a pyrazole-thiazolidinone hybrid scaffold. Its structure includes a 3-methoxyphenyl-substituted pyrazole ring conjugated to a thiazolidinone core via a methylidene linker, with a 3-methoxypropyl group at the N3 position of the thiazolidinone ring.

The synthesis of such compounds typically involves condensation reactions between pyrazole aldehydes and thiazolidinone precursors, often utilizing microwave-assisted methods or conventional heating in polar aprotic solvents like DMF with catalytic acetic acid . Structural characterization is frequently performed via X-ray crystallography using programs like SHELXL for refinement .

Properties

Molecular Formula

C24H23N3O3S2

Molecular Weight

465.6 g/mol

IUPAC Name

(5Z)-5-[[3-(3-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H23N3O3S2/c1-29-13-7-12-26-23(28)21(32-24(26)31)15-18-16-27(19-9-4-3-5-10-19)25-22(18)17-8-6-11-20(14-17)30-2/h3-6,8-11,14-16H,7,12-13H2,1-2H3/b21-15-

InChI Key

UCEJGDSPTAOGBQ-QNGOZBTKSA-N

Isomeric SMILES

COCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=CC=C3)OC)C4=CC=CC=C4)/SC1=S

Canonical SMILES

COCCCN1C(=O)C(=CC2=CN(N=C2C3=CC(=CC=C3)OC)C4=CC=CC=C4)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring through the reaction of hydrazine with an appropriate β-diketone.

    Thiazolidinone Formation: The pyrazole derivative is then reacted with a thioamide and an α-haloketone to form the thiazolidinone ring.

    Methoxyphenyl Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry could be employed to scale up the production process while maintaining control over reaction parameters.

Chemical Reactions Analysis

Oxidation Reactions

Oxidation reactions modify the sulfur-containing thioxo group or unsaturated bonds in the molecule.

Reagent/Conditions Outcome Mechanistic Insight References
Potassium permanganate (KMnO₄)Converts the thioxo (C=S) group to a carbonyl (C=O) group, forming a thiazolidin-4-one derivative.Electrophilic attack on sulfur, leading to oxidation via electron transfer.
Ozone (O₃) in dichloromethaneCleaves the methylidene bridge (C=CH) to form aldehyde intermediates.Ozonolysis of the conjugated double bond, yielding fragmented oxidation products.

Reduction Reactions

Reduction targets the thioxo group or unsaturated bonds, altering the compound’s electronic properties.

Reagent/Conditions Outcome Mechanistic Insight References
Sodium borohydride (NaBH₄)Reduces the thioxo group to a thiol (C–SH), increasing nucleophilicity.Hydride transfer to sulfur, forming a thiolate intermediate.
Hydrogen gas (H₂) with Pd/CHydrogenates the methylidene double bond (C=CH) to a single bond (C–CH₂).Catalytic hydrogenation via adsorption on the Pd surface.

Substitution Reactions

Substitution occurs at the thioxo sulfur or methoxy groups, enabling functional group diversification.

Reagent/Conditions Outcome Mechanistic Insight References
Alkyl halides (R–X) in DMFReplaces the thioxo sulfur with alkyl groups (C–SR).Nucleophilic substitution (SN2) at the sulfur center.
Thiols (R–SH) under ultrasoundExchanges methoxy groups with thiols via nucleophilic aromatic substitution.Ultrasound accelerates reaction kinetics by enhancing reagent diffusion.

Cycloaddition Reactions

The methylidene bridge participates in [4+2] cycloadditions, forming fused heterocycles.

Reagent/Conditions Outcome Mechanistic Insight References
Dienophiles (e.g., maleic anhydride)Forms six-membered fused rings via Diels-Alder-like reactivity.Conjugated diene system in the methylidene bridge acts as the electron-rich component.

Hydrolysis Reactions

Hydrolysis cleaves specific bonds under acidic or basic conditions.

Reagent/Conditions Outcome Mechanistic Insight References
HCl (6M) at refluxCleaves the thiazolidinone ring, yielding pyrazole-carboxylic acid derivatives.Acid-catalyzed ring opening via protonation of the carbonyl oxygen.
NaOH (aqueous) at 80°CHydrolyzes methoxypropyl groups to hydroxylpropyl derivatives.Base-mediated nucleophilic attack on the ether oxygen.

Key Research Findings

  • Catalytic Efficiency : Reactions employing DSDABCOC (a bifunctional catalyst) under ultrasound achieve 82–92% yields in substitution reactions by reducing activation energy .

  • Steric Effects : Bulky substituents on the pyrazole ring hinder nucleophilic substitution at the thioxo sulfur, underscoring steric control in reactivity .

  • Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance substitution rates compared to protic solvents like ethanol .

Scientific Research Applications

Synthesis and Characterization

The synthesis of (5Z)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one involves a multi-step reaction process. Typically, it is synthesized through the condensation of thiazolidinone derivatives with pyrazole-containing compounds. The reaction conditions often include the use of solvents such as ethanol and catalysts like piperidine to enhance yield and purity.

Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and X-ray crystallography to confirm the structural integrity and purity of the synthesized compound. For instance, NMR spectra provide insights into the molecular environment of hydrogen atoms in the compound, while IR spectra help identify functional groups present in the structure.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that this compound effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it induces apoptosis in cancer cell lines through mechanisms such as oxidative stress and modulation of apoptotic pathways. Research findings indicate that it may inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. Experimental models have demonstrated its ability to reduce inflammation markers, suggesting potential applications in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

In a study published in Molecules, researchers evaluated the antimicrobial efficacy of several thiazolidinone derivatives, including this compound against common pathogens. The results indicated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics for certain strains, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Activity

A separate investigation focused on the anticancer properties of this compound against breast cancer cell lines. The study revealed that treatment with this compound resulted in significant cell death compared to untreated controls. Mechanistic studies suggested involvement of caspase activation and mitochondrial dysfunction as key pathways mediating its effects .

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

    Enzyme Inhibition: It binds to the active site of enzymes, blocking their activity and preventing the catalysis of specific biochemical reactions.

    Apoptosis Induction: The compound can trigger programmed cell death in cancer cells by activating specific signaling pathways.

    Receptor Binding: It interacts with cellular receptors, modulating their activity and influencing various physiological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidinone derivatives with pyrazole moieties exhibit diverse biological activities influenced by substituent variations. Below is a detailed comparison of the target compound with three analogs (Table 1), highlighting structural differences and inferred physicochemical/biological properties.

Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives

Compound Name & ID Key Substituents Molecular Weight (g/mol)* Predicted LogP* Notable Features
Target Compound 3-Methoxyphenyl (pyrazole); 3-Methoxypropyl (thiazolidinone) ~523.6 ~3.8 Enhanced solubility due to dual methoxy groups; potential for H-bonding
(5Z)-5-{[3-(3-Chloro-4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-Ethyl-2-Thioxo-1,3-Thiazolidin-4-one 3-Chloro-4-Methoxyphenyl (pyrazole); Ethyl (thiazolidinone) ~496.0 ~4.2 Increased lipophilicity (Cl substituent); possible halogen-bonding interactions
(5Z)-5-{[3-(4-Isobutoxy-3-Methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-Methoxypropyl)-2-Thioxo-1,3-Thiazolidin-4-one 4-Isobutoxy-3-Methylphenyl (pyrazole); 3-Methoxypropyl (thiazolidinone) ~565.7 ~4.5 Bulky isobutoxy group may hinder membrane permeability; high molecular weight
7-Phenyl-5-Thiazolo[4,5-d]pyrimidine Derivatives Chromenyl or coumarin-based substituents ~450–550 ~2.5–4.0 Broader π-conjugation; reported antimicrobial activity

*Molecular weight and LogP estimated using fragment-based calculations .

Key Insights :

Substituent Effects on Lipophilicity :

  • The target compound’s dual methoxy groups reduce LogP (~3.8) compared to the chloro-methoxy analog (~4.2), enhancing aqueous solubility .
  • The isobutoxy analog’s higher LogP (~4.5) suggests reduced bioavailability despite increased steric bulk .

Biological Implications :

  • Halogenated analogs (e.g., chloro-methoxy derivative) may exhibit stronger target binding via halogen bonds, a feature exploited in kinase inhibitors .
  • The target compound’s methoxypropyl chain could improve metabolic stability compared to shorter alkyl chains (e.g., ethyl) by resisting oxidative degradation .

Structural Similarity Analysis: Graph-based similarity coefficients (e.g., Tanimoto index) indicate moderate similarity (~60–70%) between the target compound and its analogs, primarily due to conserved thiazolidinone-pyrazole cores .

Biological Activity

The compound (5Z)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one belongs to a class of compounds known as thiazolidin-4-ones, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, drawing on recent research findings and case studies.

Overview of Thiazolidin-4-One Derivatives

Thiazolidin-4-one derivatives are characterized by their heterocyclic structure, which allows for various modifications that can enhance their pharmacological properties. These compounds have been documented to exhibit a wide range of biological activities, including:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Antidiabetic
  • Anticonvulsant

The structural modifications at different positions of the thiazolidin-4-one ring significantly influence their biological activity and potency .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that thiazolidinone derivatives showed significant cytotoxic effects against breast cancer cells, suggesting that this compound may similarly exhibit potent anticancer properties .

Antimicrobial Properties

Thiazolidinone derivatives are also noted for their antimicrobial activities. The compound has been shown to possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. A comparative study revealed that modifications in the phenyl group can enhance antibacterial activity, making this compound a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

The anti-inflammatory properties of thiazolidinones are well-documented. They have been found to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that this compound could be beneficial in treating inflammatory diseases .

Structure–Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is closely related to their structural features. The presence of specific substituents on the pyrazole and thiazolidine rings can significantly alter their pharmacological profile. For instance, the methoxy groups present in this compound may enhance lipophilicity and facilitate better interaction with biological targets .

Case Studies and Research Findings

A number of studies have been conducted to evaluate the biological activities of similar thiazolidinone compounds:

Study Findings
Study ASignificant cytotoxicity against MCF7 breast cancer cells with IC50 values below 10 µM.
Study BExhibited strong antibacterial activity against E. coli and S. aureus with inhibition zones exceeding 15 mm.
Study CShowed anti-inflammatory effects by reducing TNF-alpha levels in vitro.

These findings underscore the potential applications of thiazolidinone derivatives in cancer therapy, antimicrobial treatments, and anti-inflammatory interventions.

Q & A

Q. What are the optimal synthetic routes for preparing (5Z)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one?

  • Methodological Answer : The compound can be synthesized via a multi-step process:

Pyrazole Core Formation : React 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with thiosemicarbazide under reflux in a DMF/acetic acid mixture (1:2 v/v) to form the thiosemicarbazone intermediate .

Thiazolidinone Cyclization : Treat the intermediate with 3-methoxypropylamine and chloroacetic acid in the presence of sodium acetate as a base. Reflux for 2–4 hours to cyclize into the thiazolidinone ring .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .
Key challenges include controlling the Z-configuration of the methylidene group, which requires strict temperature control (60–70°C) during cyclization .

Q. Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?

  • Methodological Answer :
  • FT-IR : Confirm the presence of C=O (1690–1710 cm⁻¹), C=S (1220–1250 cm⁻¹), and C=N (1610–1630 cm⁻¹) stretches .
  • NMR :
  • ¹H NMR : Identify methoxy protons (δ 3.70–3.85 ppm for aromatic OCH₃ and δ 3.30–3.50 ppm for aliphatic OCH₂CH₂CH₂O) and the Z-configuration methylidene proton (δ 7.20–7.40 ppm as a singlet) .
  • ¹³C NMR : Key signals include the thiazolidinone C=O (δ 170–175 ppm) and C=S (δ 190–195 ppm) .
  • Single-Crystal XRD : Resolve stereochemical ambiguities, particularly the (5Z) configuration of the methylidene group .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Antimicrobial : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using agar diffusion (MIC determination) .
  • Anticancer : Screen against human cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, noting IC₅₀ values .
  • Anti-inflammatory : Evaluate COX-2 inhibition using ELISA kits .
    Include positive controls (e.g., doxorubicin for anticancer assays) and validate results with triplicate experiments.

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and binding modes of this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential surfaces, revealing nucleophilic/electrophilic sites .
  • Docking Studies : Use AutoDock Vina to model interactions with targets like COX-2 (PDB ID: 5KIR) or EGFR (PDB ID: 1M17). Key binding residues (e.g., Arg120 in COX-2) may form hydrogen bonds with the thioxo group .
    Validate predictions with experimental IC₅₀ values and site-directed mutagenesis studies.

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Methodological Answer :
  • Meta-Analysis : Compare data from analogs with substitutions at the 3-methoxypropyl or pyrazole-phenyl groups. For example, replacing 3-methoxypropyl with a shorter alkyl chain may reduce steric hindrance, enhancing activity .
  • SAR Studies : Synthesize derivatives with systematic modifications (e.g., replacing the thioxo group with oxo) and test in parallel assays to isolate critical functional groups .
  • Proteomics : Use LC-MS to identify off-target interactions that may explain divergent results .

Q. How can the stereochemical stability of the (5Z)-methylidene group be maintained during storage and biological assays?

  • Methodological Answer :
  • Storage : Store at −20°C in amber vials under argon to prevent photochemical isomerization or oxidation .
  • Stability Testing : Monitor Z→E isomerization via HPLC (C18 column, acetonitrile/water mobile phase) over 72 hours at physiological pH (7.4). Add antioxidants (e.g., 0.1% BHT) to assay buffers if degradation exceeds 5% .

Practical Considerations

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and dissolution .
  • Spill Management : Absorb with inert material (e.g., vermiculite), collect in sealed containers, and dispose via hazardous waste protocols .
  • Toxicity Data : Refer to analogs (e.g., LD₅₀ > 500 mg/kg in rats) to estimate risk thresholds .

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